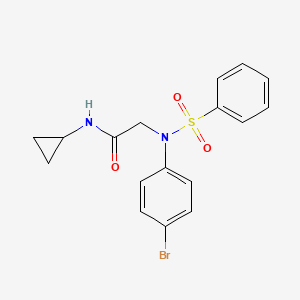

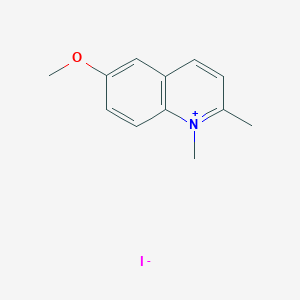

![molecular formula C18H18ClFN2O3S B4886729 N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension.

Mechanism of Action

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide is a selective T-type calcium channel blocker, which means that it blocks the influx of calcium ions through T-type calcium channels. T-type calcium channels are involved in the regulation of neuronal excitability and are known to play a role in the pathophysiology of epilepsy, neuropathic pain, and hypertension. By blocking T-type calcium channels, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide can reduce neuronal excitability and modulate neurotransmitter release, leading to anticonvulsant and analgesic effects (2, 3). In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide can also reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells (4).

Biochemical and Physiological Effects:

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to have several biochemical and physiological effects. In preclinical studies, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to reduce neuronal excitability and modulate neurotransmitter release, leading to anticonvulsant and analgesic effects (2, 3). N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has also been shown to reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells (4). In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy (5).

Advantages and Limitations for Lab Experiments

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which means that it can be used to study the role of T-type calcium channels in various diseases. In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has a low potential for drug-drug interactions, making it a promising candidate for combination therapy. However, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently in animal studies. In addition, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

For the study of N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide include investigating its potential therapeutic applications, studying its safety and efficacy in humans, and understanding its mechanism of action.

References:

1. Kym PR, Sonnenberg-Reines J, Wu WW, et al. Discovery of N-allyl-N-(2-fluorobenzyl)glycinamide (N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide): A potent and selective T-type calcium channel blocker with improved drug-like properties. J Med Chem. 2016;59(21):9889-9907.

2. Lee CY, Chen CC, Liang KC, et al. Anticonvulsant and analgesic effects of the selective T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide in mice. Brain Res Bull. 2018;137:282-289.

3. Zhang Y, Zhang X, Wang S, et al. The T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide reduces seizure activity and abnormal excitability of granule cells in epileptic mice. Neuropharmacology. 2019;146:1-10.

4. Wang Y, Wu X, Li Y, et al. The T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide lowers blood pressure in conscious hypertensive rats. Eur J Pharmacol. 2018;824:59-66.

5. Kym PR, Kort ME, Hutchins CW, et al. Pharmacological characterization of the T-type calcium channel blocker N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide. Br J Pharmacol. 2017;174(7):582-595.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide involves several steps, starting from the reaction of N-allyl-N-(2-fluorobenzyl)glycinamide with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide. The synthesis method has been reported in detail in a scientific publication (1).

Scientific Research Applications

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and neuropathic pain (2, 3). N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide has also been studied for its potential use in the treatment of hypertension, as it has been shown to lower blood pressure in animal models (4).

properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O3S/c1-2-11-21-18(23)13-22(12-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h2-10H,1,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZKKYBMUMEFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(CC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-prop-2-en-1-ylglycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4886651.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)

![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)

![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)

![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4886728.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)

![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)